1-(Difluoromethyl)cyclopropan-1-amine
Overview
Description
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the linear formula C4H8CLF2N . It is a white to yellow solid and is used as a research chemical .
Molecular Structure Analysis
The molecular weight of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is 143.56 . The InChI code is 1S/C4H7F2N.ClH/c5-3(6)4(7)1-2-4;/h3H,1-2,7H2;1H .Physical And Chemical Properties Analysis
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a white to yellow solid . It should be stored at a temperature between 2-8°C in an inert atmosphere . .Scientific Research Applications
Catalytic Annulation Reactions
The use of cyclopropane-based compounds, such as 1-(Difluoromethyl)cyclopropan-1-amine, has been explored in catalytic [3 + 1]-annulation reactions. This process involves a Lewis acid-catalyzed nucleophilic ring opening of cyclopropane diesters with aromatic amine, followed by (hypo)iodite-catalyzed C-N bond formation. This method is significant for the direct preparation of biologically important azetidines and tetrahydroquinolines (Han, Zhang, Xu, & Luo, 2016).
Enantioselective Synthesis
Another application involves the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. This is achieved through CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes, an essential process for creating substructures in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another critical research application. This method proceeds at room temperature and maintains the enantiomeric purity from the cyclopropane to the acyclic product. It has been applied in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Photoredox-Catalyzed Oxo-Amination
Photoredox-catalyzed oxo-amination of aryl cyclopropanes represents a novel application area. This method enables the construction of structurally diverse β-amino ketone derivatives. It involves one-electron oxidation of aryl cyclopropanes into radical cation intermediates, which are then used in ring-opening functionalizations (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
1-(difluoromethyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-3(6)4(7)1-2-4/h3H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAQLRFMGBZYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)cyclopropan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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